molecular formula C18H10ClN3O3S B2731948 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide CAS No. 328118-53-2

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide

Cat. No.: B2731948
CAS No.: 328118-53-2
M. Wt: 383.81
InChI Key: BPWLEFNREPJHBK-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide is a synthetic chemical compound offered for research and development purposes. Compounds featuring the N-(thiazol-2-yl)benzamide scaffold are of significant interest in medicinal chemistry and chemical biology. Structurally related molecules have been identified as potent antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), and have shown promise as tools for probing channel function . Furthermore, analogous 5-nitro-1,3-thiazole derivatives have been investigated for their antiviral and antiparasitic properties, demonstrating activity against pathogens such as hepatitis B and C in vitro . The specific mechanism of action for a given compound is highly structure-dependent but may involve enzyme inhibition or receptor modulation, leading to disruption of critical cellular processes in pathogens or specific modulation of neurological targets . Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for screening in various biological assays to explore its potential applications. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and conduct their own necessary characterization experiments to confirm its identity, purity, and suitability for their specific applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-14-7-6-11(22(24)25)9-13(14)17(23)21-18-20-15-8-5-10-3-1-2-4-12(10)16(15)26-18/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLEFNREPJHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria. The molecular pathways involved in this process are still under investigation, but the compound’s ability to bind to and inhibit DprE1 is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Fused Thiazole Systems

  • Compound 2-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-5-nitrobenzamide ():
    This analogue replaces the naphthothiazole with a benzothiazolo[5,4-e]thiazole system. The additional methyl group may enhance lipophilicity, while the fused thiazole rings maintain planar geometry for π-π stacking.

Nitrobenzamide Derivatives with Varied Heterocycles

  • 2-Chloro-N-(5-methylisoxazol-3-yl)-5-nitrobenzamide ():
    The isoxazole ring introduces a smaller heterocycle compared to naphthothiazole, likely reducing steric bulk but limiting aromatic interactions. This compound is marketed as an intermediate, suggesting utility in drug synthesis .

  • 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ():
    A thiazole-linked variant with a methoxyphenyl substituent. The para-methoxy group may enhance solubility, while the meta-methyl group could sterically hinder target binding .

Bioactive Analogues with RORγ Modulation

  • 2-Chloro-N-(2-chloro-3-methylphenyl)-5-nitrobenzamide (2C3MP) (): This compound activates RORγ with a 2.1-fold induction of G6PC mRNA, attributed to the chloro and nitro substituents.
  • N-[5-(Benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-2-chlorobenzamide (): Incorporates a benzimidazole-thiazolidinone hybrid structure. The sulfanylidene group may engage in hydrogen bonding, differing from the nitro group’s electron-withdrawing effects in the target compound .

Key Findings and Implications

Substituent Sensitivity : Nitro and chloro groups are critical for electron withdrawal and steric effects, as seen in RORγ-active 2C3MP versus inactive 2IP6MP .

Synthetic Accessibility : Many analogues (e.g., ) are synthesized via coupling reactions with 2-chloro-5-nitrobenzoyl chloride, suggesting scalable routes for the target compound.

Biological Activity

The compound 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C14H9ClN3O3S
  • Molecular Weight : 328.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Thiazole derivatives are known to exhibit diverse activities through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The presence of electron-withdrawing groups (like nitro) enhances the inhibitory potential by stabilizing the transition state during enzyme catalysis .
  • Cellular Pathways : The compound may influence various cellular pathways by acting as a ligand for specific receptors or enzymes, leading to downstream effects that can modulate cellular functions.

Antidiabetic Potential

Research has indicated that compounds similar to this compound exhibit significant antidiabetic properties. In vitro studies demonstrated varying degrees of α-glucosidase inhibitory activity with IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM compared to the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the substituents on the benzamide moiety significantly affect the biological activity of thiazole derivatives. For instance:

  • The introduction of electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro) at specific positions resulted in enhanced potency against targeted enzymes .

Comparative Analysis

A comparative study involving various thiazole derivatives highlighted that:

CompoundIC50 (μM)Target
5o10.75 ± 0.52α-glucosidase
Reference (Acarbose)39.48 ± 0.80α-glucosidase
Other ThiazolesVariesVarious targets

This table illustrates the superior activity of compound 5o compared to established antidiabetic agents.

Q & A

Q. Q1. What synthetic strategies are recommended for constructing the naphtho[2,1-d][1,3]thiazole core in this compound?

A1. The synthesis of the naphtho-thiazole scaffold typically involves cyclization reactions between naphthalene derivatives and thiazole precursors. For example:

  • Key step : Condensation of 2-aminonaphthalene-1-thiol with a nitrobenzoyl chloride derivative under controlled pH (7–8) and temperature (60–80°C) to form the thiazolidinone intermediate.
  • Optimization : Microwave-assisted synthesis (e.g., 100–150 W, 15–30 min) can improve yields (e.g., from 45% to 68%) by enhancing reaction kinetics .
  • Purity control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to potential byproducts from competing nucleophilic attacks .

Q. Q2. How can researchers validate the (2Z)-configuration of the thiazol-2-ylidene moiety?

A2. The stereochemistry is confirmed via:

  • X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures and assigning Z/E configurations .
  • NMR analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., 3JH-H^3J_{\text{H-H}} for olefinic protons) and NOESY correlations help distinguish stereoisomers .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict energy-minimized geometries and compare them with experimental data .

Q. Q3. What spectroscopic techniques are essential for characterizing this compound’s nitrobenzamide group?

A3.

  • FT-IR : Peaks at 1530–1350 cm1^{-1} (asymmetric NO2_2 stretching) and 1680–1650 cm1^{-1} (amide C=O) confirm functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ or [M+Na]+^+) validates the molecular formula (e.g., C17_{17}H10_{10}ClN3_3O3_3S) .
  • UV-Vis : Absorbance at 270–290 nm (π→π* transitions in the nitroaromatic system) correlates with electronic properties .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphs?

A4. Polymorphism often arises from variations in solvent or crystallization conditions:

  • SHELXL refinement : Use restraints for disordered regions and anisotropic displacement parameters to improve R-factor convergence (<5%) .
  • Thermal analysis : DSC/TGA identifies stable polymorphs by comparing melting points and decomposition profiles .
  • Synchrotron XRD : High-resolution data collection (λ = 0.7–1.0 Å) resolves overlapping Bragg peaks in low-symmetry space groups .

Q. Q5. What methodologies are used to analyze the compound’s binding affinity to biological targets (e.g., antimicrobial enzymes)?

A5.

  • Molecular docking (AutoDock/Vina) : Docking into active sites (e.g., E. coli dihydrofolate reductase) evaluates binding poses and scores (ΔG < −7 kcal/mol suggests strong affinity) .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon_{\text{on}}/koff_{\text{off}}) with immobilized protein targets .
  • Microscale thermophoresis (MST) : Quantifies dissociation constants (Kd_d) using fluorescence shifts in nanomolar ranges .

Q. Q6. How can structure-activity relationships (SARs) guide the design of derivatives with improved bioactivity?

A6.

  • Electron-withdrawing substituents : Chloro and nitro groups enhance electrophilicity, improving interactions with nucleophilic residues (e.g., cysteine in bacterial enzymes) .
  • Thiazole ring modifications : Introducing methyl groups at C4 increases lipophilicity (logP > 3.5), enhancing membrane permeability .
  • Data-driven SAR : Multivariate regression models correlate IC50_{50} values (e.g., <10 µM for anticancer activity) with Hammett constants (σ) or molar refractivity .

Critical Analysis of Contradictory Evidence

  • Biological activity disparities : Variability in MIC values across studies (e.g., 2.5 vs. 10 µM for S. aureus) may stem from differences in assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Stereochemical ambiguity : Conflicting NMR assignments for the Z-configuration highlight the need for complementary techniques (e.g., X-ray + NOESY) .

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